molecular formula C11H11NO2 B132896 Ethyl Indolizine-2-carboxylate CAS No. 153274-63-6

Ethyl Indolizine-2-carboxylate

Cat. No. B132896
M. Wt: 189.21 g/mol
InChI Key: QGWGRWMQFFGAQV-UHFFFAOYSA-N
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Description

Ethyl indolizine-2-carboxylate is a chemical compound that is part of the indolizine class, which are heterocyclic aromatic organic compounds. Indolizines are of significant interest in organic chemistry due to their presence in natural products and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of polysubstituted indolizines, which likely includes derivatives such as ethyl indolizine-2-carboxylate, can be achieved through a novel strategy. This involves treating 2-pyridinyl-2-(2'-bromoallyl)-1-carboxylates with Cs2CO3, which induces a methylenecyclopropane ring formation/opening cascade. The resulting indolizines are obtained in moderate to good yield as a single regioisomer . Additionally, the synthesis of related compounds, such as methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, has been reported. This compound, a key intermediate for tacamine-type indole alkaloids, is prepared in six steps from methyl 5-(1′-hydroxyethyl)nicotinate, with the final step being the catalytic hydrogenation of ethylidene isomers .

Molecular Structure Analysis

Chemical Reactions Analysis

Ethyl indolizine-2-carboxylate can be used as a starting material for further chemical transformations. For instance, it can be involved in a one-pot synthesis of indolizin-1-yl-pyrimidines, which are tethered to various 2-substituted pyrimidines. This metal-free synthesis utilizes ethyl 3-(3-ethoxy-3-oxopropanoyl) indolizine-1-carboxylate, DMF-DMA, and amidines, indicating that the ethyl indolizine-2-carboxylate scaffold can be functionalized to create new chemotypes for drug discovery and material science .

Physical and Chemical Properties Analysis

Scientific Research Applications

Novel Synthesis and Larvicidal Activity

Ethyl Indolizine-2-carboxylate derivatives have been synthesized using innovative methods and their potential applications have been explored in various fields. For instance, a series of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized through a microwave-assisted one-pot method. The structural elucidation was achieved using various spectroscopic techniques, and their larvicidal properties were evaluated against Anopheles arabiensis, showing significant activity. This highlights the potential use of Ethyl Indolizine-2-carboxylate derivatives in controlling mosquito populations and combating malaria (Chandrashekharappa et al., 2018).

Antimicrobial and Antioxidant Properties

Ethyl Indolizine-2-carboxylate derivatives have also been synthesized for their antimicrobial and antioxidant properties. The novel synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives was achieved using a specific synthesis method. The newly synthesized compounds were confirmed by spectroscopic techniques and their in vitro antioxidant properties were studied. Notably, certain derivatives demonstrated good antioxidant potency and substantial anti-bacterial activity, suggesting their potential application in the development of new antimicrobial and antioxidant agents (Uppar et al., 2020).

Synthesis for COX-2 Inhibition

Another area of application is in the design and synthesis of Ethyl Indolizine-2-carboxylate derivatives as COX-2 inhibitors. A new series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates was synthesized and screened for their in vitro inhibitory activity against COX-2 enzyme. The results demonstrated promising activity, with certain compounds showing significant inhibitory action, compared to standard inhibitors. This research opens pathways for the use of Ethyl Indolizine-2-carboxylate derivatives in the treatment of conditions mediated by COX-2 enzyme (Sandeep et al., 2017).

Application in Tropical Disease Treatment

Ethyl Indolizine-2-carboxylate derivatives have been investigated for their potential application in treating tropical diseases. The synthesis of challenging isoxazoline indolizine amide compounds was designed and prepared for this purpose. The strategic synthesis of indolizine core structures as common intermediates allows efficient derivatization, indicating their potential application in the treatment of various tropical diseases (Zhang et al., 2014).

Safety And Hazards

Ethyl Indolizine-2-carboxylate should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area .

Future Directions

Future research on Ethyl Indolizine-2-carboxylate could focus on developing new synthetic pathways and exploring its potential applications in various fields . For instance, it could be used in the industrial production of (S)-indoline-2-carboxylic acid .

properties

IUPAC Name

ethyl indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGRWMQFFGAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460133
Record name Ethyl Indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Indolizine-2-carboxylate

CAS RN

153274-63-6
Record name Ethyl Indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R George - 1994 - commons.ru.ac.za
… examined and variable temperature studies have permitted evaluation of activation parameters for the formation of methyl indolizine-2-carboxylate and ethyl indolizine2-carboxylate. …
Number of citations: 2 commons.ru.ac.za
L Moira - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
… The 400 MHz 'H and 100 MHz 13C NMR chemical shift data tabulated for ethyl indolizine-2carboxylate 5b and its acetoxy- and hydroxy-precursors 4b and 3b, respectively (Table 2) are …
Number of citations: 83 pubs.rsc.org
ML Bode - 1994 - core.ac.uk
The crystalline compound resulting from thermal cyclization of the Baylis-Hillman product, methyl 3-hydroxy-2-methylene-3-(~-pyridyl) propanoate, has been identified as the indolizine …
Number of citations: 3 core.ac.uk
J Lu, M Wang, R Xu, H Sun, X Zheng… - Asian Journal of …, 2021 - Wiley Online Library
… We began our studies by examining the reaction of the ethyl indolizine-2-carboxylate (1 a) with the O-Boc protected allylic alcohol 2 a in the presence of an iridium catalyst and K 2 CO 3 …
Number of citations: 11 onlinelibrary.wiley.com
AJ Huckaba, F Giordano, LE McNamara… - Advanced Energy …, 2015 - Wiley Online Library
Strong electron‐donating functionality is desirable for many organic donor‐π‐bridge‐acceptor (D‐π‐A) dyes. Strategies for increasing the electron‐donating strength of common …
Number of citations: 90 onlinelibrary.wiley.com
SF Malan, A van Marle, WM Menge, V Zuliana… - Bioorganic & medicinal …, 2004 - Elsevier
3-[3-(Piperidinomethyl)phenoxy]alkyl, N-cyano-N′-[ω-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine and 2-(5-methyl-4-imidazolyl)methyl thioethyl derivatives containing fluorescent …
Number of citations: 46 www.sciencedirect.com
J Zhong, R Pan, X Lin - RSC advances, 2022 - pubs.rsc.org
… Ethyl indolizine-2-carboxylate 1b also gave the desired products (3k–m) in good yields with excellent enantioselectivities (up to 94% ee). However, indolizine with a 5-methyl or 5-…
Number of citations: 3 pubs.rsc.org
D Lapointe - 2012 - search.proquest.com
… of the ethyl indolizine‐2‐carboxylate. ..........… ethyl indolizine‐2‐carboxylate. ................50 Scheme 3.11 Aluminum trichloride promoted p‐nitrobenzoylation of ethyl indolizine‐2‐carboxylate…
Number of citations: 4 search.proquest.com
AJ Huckaba - 2015 - egrove.olemiss.edu
One of the most important questions humanity will face in the next 100 years is going to be" What will happen when oil runs out?" This dissertation describes efforts to utilize solar …
Number of citations: 2 egrove.olemiss.edu
BVM Teodoro, JTM Correia… - The Journal of Organic …, 2015 - ACS Publications
In this study, we describe the hydrogenation of indolizines derived from Morita–Baylis–Hillman adducts. We demonstrate that functionalized tetrahydroindolizines and indolizidines can …
Number of citations: 55 pubs.acs.org

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